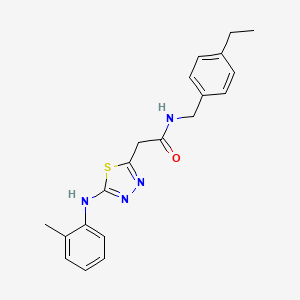
N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethylbenzyl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a novel compound that incorporates a 1,3,4-thiadiazole moiety, which has been extensively studied for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Name : this compound
- Molecular Formula : C15H16N4OS
- Molecular Weight : 304.38 g/mol
Biological Activity Overview
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance, derivatives of this scaffold have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
- The compound has demonstrated promising cytotoxic activity against MCF-7 cells with an IC50 value of approximately 0.084 ± 0.020 mmol/L and against A549 cells with an IC50 value of about 0.034 ± 0.008 mmol/L .
-
Mechanisms of Action
- The anticancer activity is believed to be mediated through multiple mechanisms including:
- Inhibition of Aromatase : The compound has shown aromatase inhibitory activity which is crucial for estrogen-dependent tumors .
- Induction of Apoptosis : Studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- The anticancer activity is believed to be mediated through multiple mechanisms including:
Table 1: Summary of Anticancer Activity Data
Detailed Research Findings
A study published in Acta Pharmaceutica evaluated a series of thiadiazole derivatives for their anticancer properties. Among these compounds, those similar to this compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines. The study utilized MTT assays to determine cell viability and established a correlation between structural modifications and biological activity .
Another research highlighted the role of the thiadiazole moiety in enhancing the selectivity towards cancer cells while minimizing toxicity to normal cells (e.g., NIH3T3 mouse embryonic fibroblast cells). This selectivity is crucial for developing effective anticancer therapies with reduced side effects .
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-3-15-8-10-16(11-9-15)13-21-18(25)12-19-23-24-20(26-19)22-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPCIVKVKIOYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














